molecular formula C32H35NO6 B12013440 5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12013440
M. Wt: 529.6 g/mol
InChI Key: XTGWXMBMDFPNSE-HYOGKJQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves several steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The ester and ether linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities

Properties

Molecular Formula

C32H35NO6

Molecular Weight

529.6 g/mol

IUPAC Name

(4Z)-5-(4-butoxyphenyl)-4-[hydroxy-[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H35NO6/c1-4-5-19-38-26-14-10-24(11-15-26)29-28(31(35)32(36)33(29)18-20-37-3)30(34)25-12-16-27(17-13-25)39-21-23-8-6-22(2)7-9-23/h6-17,29,34H,4-5,18-21H2,1-3H3/b30-28-

InChI Key

XTGWXMBMDFPNSE-HYOGKJQXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)/O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.